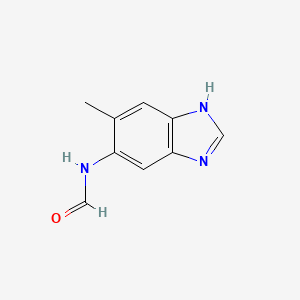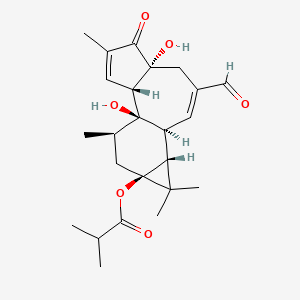![molecular formula C24H27ClN2O4S B568762 1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate CAS No. 1105-85-7](/img/structure/B568762.png)
1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate is a chemical compound with the molecular formula C24H27ClN2O4S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorothioxanthene moiety linked to a piperazine ring via a propylidene bridge .
Preparation Methods
The synthesis of 1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate typically involves multiple steps. The initial step often includes the formation of the chlorothioxanthene core, followed by the introduction of the propylidene bridge and the subsequent attachment of the piperazine ring. The final step involves the formation of the succinate salt. Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the chlorothioxanthene moiety to its corresponding thioxanthene derivative.
Scientific Research Applications
1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate is utilized in several scientific research applications:
Chemistry: It serves as a reactant in the synthesis of various organic compounds.
Biology: It is used in studies related to cellular signaling and receptor binding.
Medicine: This compound is investigated for its potential therapeutic effects, particularly in the treatment of central nervous system disorders.
Industry: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate involves its interaction with specific molecular targets, such as dopamine receptors. It acts as an antagonist at D1 and D2 dopamine receptors, which are involved in the regulation of neurotransmission in the brain. This interaction can modulate various signaling pathways, leading to its observed pharmacological effects .
Comparison with Similar Compounds
1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate can be compared with other similar compounds, such as:
Clopenthixol: Another thioxanthene derivative with similar therapeutic actions but different pharmacokinetic properties.
Zuclopenthixol: The cis isomer of clopenthixol, known for its higher potency and reduced sedative effects.
Flupenthixol: A related compound with distinct pharmacological profiles and clinical applications
Properties
IUPAC Name |
butanedioic acid;1-[(3E)-3-(2-chlorothioxanthen-9-ylidene)propyl]piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClN2S.C4H6O4/c21-15-7-8-20-18(14-15)16(17-4-1-2-6-19(17)24-20)5-3-11-23-12-9-22-10-13-23;5-3(6)1-2-4(7)8/h1-2,4-8,14,22H,3,9-13H2;1-2H2,(H,5,6)(H,7,8)/b16-5+; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUSVQNNEZBGWQB-SYRJXDITSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1)CC/C=C/2\C3=CC=CC=C3SC4=C2C=C(C=C4)Cl.C(CC(=O)O)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H27ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.0 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-[2-[2-[1-(2-Hydroxyethyl)-4,5-dihydroimidazol-2-yl]propan-2-yldiazenyl]propan-2-yl]-4,5-dihydroimidazol-1-yl]ethanol;hydrate;dihydrochloride](/img/structure/B568679.png)




![Tert-butyl 4-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B568688.png)





